molecular formula C13H20N4O2S2 B6444457 N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549024-37-3

N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6444457
CAS No.: 2549024-37-3
M. Wt: 328.5 g/mol
InChI Key: SZFAVNQMZHISJC-UHFFFAOYSA-N
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Description

N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperidine ring, and a cyclopropanesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methylsulfanyl group, often using methylthiol or a related reagent.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling of the pyrimidine and piperidine rings: This step typically involves a coupling reaction, such as a Suzuki-Miyaura coupling, to link the two rings together.

    Introduction of the cyclopropanesulfonamide moiety: This final step involves the reaction of the intermediate compound with a cyclopropanesulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine or piperidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine or piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is unique due to its combination of a pyrimidine ring, a piperidine ring, and a cyclopropanesulfonamide moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S2/c1-20-13-14-7-6-12(15-13)17-8-2-3-10(9-17)16-21(18,19)11-4-5-11/h6-7,10-11,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFAVNQMZHISJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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